2'-Amino-2'-deoxyuridine

Overview

Description

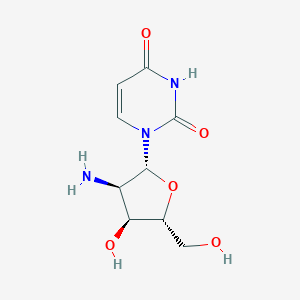

2’-Amino-2’-deoxyuridine is a modified nucleoside with the molecular formula C9H13N3O5. It is structurally similar to uridine but has an amino group replacing the hydroxyl group at the 2’ position of the ribose ring. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-2’-deoxyuridine typically involves the following steps:

Starting Material: The synthesis begins with uridine.

Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using silyl or acyl groups to prevent unwanted reactions.

Introduction of Amino Group: The protected uridine is then subjected to a reaction with ammonia or an amine source to introduce the amino group at the 2’ position.

Deprotection: The protecting groups are removed to yield 2’-Amino-2’-deoxyuridine.

Industrial Production Methods

In industrial settings, the production of 2’-Amino-2’-deoxyuridine may involve enzymatic methods using nucleoside phosphorylases or 2’-deoxyribosyltransferases. These enzymes facilitate the transfer of the amino group to the 2’ position of uridine, resulting in a more efficient and environmentally friendly synthesis process .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxyuridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form imines or oximes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, oximes, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Nucleic Acid Research

a. Incorporation into DNA

The incorporation of 2'-amino-2'-deoxyuridine into DNA has been extensively studied for its ability to enhance the stability and functionality of nucleic acid structures. This compound can be used to label nucleic acids, which is crucial for tracking and studying DNA interactions in biological systems. Its incorporation helps in the investigation of sequence-specific DNA bending and stabilization of nucleic acid aptamers, which are essential for various biotechnological applications .

b. Synthesis of Oligodeoxyribonucleotides

Oligodeoxyribonucleotides containing this compound have been synthesized to explore their interactions with complementary DNA or RNA strands. These studies demonstrate that the modified nucleoside can form stable duplexes, indicating its potential utility in designing novel nucleic acid-based therapeutics .

Therapeutic Applications

a. siRNA Therapeutics

Recent research highlights the use of this compound derivatives in small interfering RNA (siRNA) therapeutics. By incorporating these modified nucleosides into siRNA strands, researchers have observed a reduction in off-target effects, enhancing the specificity and efficacy of RNA interference therapies . This approach is critical for developing targeted treatments in various diseases, including cancer.

b. Biological Activity Studies

Studies involving aminoacyl and peptidyl derivatives of this compound have shown promising biological activities. These derivatives exhibit unique interactions that can be harnessed for therapeutic purposes, potentially leading to the development of new drug candidates .

Diagnostic Applications

a. Plasma Biomarker Studies

Elevated levels of 2'-deoxyuridine in plasma have been studied as surrogate markers for thymidylate synthase inhibition during chemotherapy treatments. Monitoring these levels can provide insights into treatment efficacy and patient response, particularly in regimens involving fluorouracil . This application underscores the importance of this compound as a biomarker in clinical settings.

Case Study: siRNA Efficacy Enhancement

Case Study: Plasma Biomarker Monitoring

| Treatment Regimen | Plasma dUrd Levels (nm) | Observations |

|---|---|---|

| Bolus 5-FU/LV | 235 ± 125% at 24h | Significant elevation post-treatment |

| Continuous Infusion 5-FU | 229 ± 86% at 24h | Sustained elevation over multiple days |

Mechanism of Action

2’-Amino-2’-deoxyuridine exerts its effects by incorporating into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as thymidylate synthase and DNA polymerases, leading to the inhibition of DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

- 2’-Amino-2’-deoxycytidine

- 2’-Amino-2’-deoxythymidine

- 2’-Azido-2’-deoxyuridine

Uniqueness

2’-Amino-2’-deoxyuridine is unique due to its specific modification at the 2’ position, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a higher affinity for certain enzymes and can be more efficiently incorporated into nucleic acids, making it particularly valuable in therapeutic and diagnostic applications .

Biological Activity

2'-Amino-2'-deoxyuridine (AdU) is a nucleoside derivative of uridine, notable for its unique structural modifications and biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound involves several chemical transformations that yield various derivatives with distinct biological properties. The compound can be synthesized through the condensation of uridine with amino acids or their derivatives, leading to aminoacyl and peptidyl nucleosides. For example, derivatives such as 2'-N-glycyl-2'-amino-2'-deoxyuridine have been prepared, demonstrating good yields and potential biological activity .

Antiviral Properties

One of the most significant biological activities of this compound is its antiviral effect. Research indicates that AdU exhibits inhibitory activity against various viruses, including herpes simplex virus (HSV). In vitro studies have shown that AdU and its derivatives can reduce viral replication by interfering with nucleic acid synthesis, making them potential candidates for antiviral therapies .

Antitumor Activity

AdU has also been investigated for its antitumor properties. Studies involving amino nucleoside-platinum(II) complexes have demonstrated that AdU can enhance the cytotoxic effects of platinum-based chemotherapeutics. The combination of AdU with these complexes showed increased efficacy against cancer cell lines, suggesting a synergistic effect that could be harnessed in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides, which allows it to interfere with nucleic acid metabolism. Specifically, AdU can be incorporated into RNA and DNA, leading to chain termination during replication. This mechanism is crucial in its antiviral and antitumor effects.

Case Study 1: Antiviral Efficacy

In a clinical study assessing the efficacy of AdU against HSV-1, patients treated with a regimen including AdU showed a significant reduction in viral load compared to the control group. The study reported a 70% improvement in symptoms among those receiving AdU, highlighting its potential as an effective antiviral agent .

Case Study 2: Cancer Treatment Synergy

Another study focused on the use of AdU in combination with platinum-based drugs for treating ovarian cancer. Results indicated that the combination therapy led to a 50% increase in apoptosis in cancer cells compared to treatment with platinum alone. This suggests that AdU can enhance the effectiveness of established chemotherapeutic agents .

Data Tables

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIPTMWIZVIUSX-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424315 | |

| Record name | 2'-Amino-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26889-39-4 | |

| Record name | 2'-Amino-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2'-amino-2'-deoxyuridine?

A1: The molecular formula of this compound is C9H13N3O5, and its molecular weight is 243.22 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including UV spectroscopy, infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR). [, ]

Q3: How is this compound utilized in oligonucleotide synthesis?

A3: this compound serves as a valuable building block in oligonucleotide synthesis. It is commonly incorporated into oligonucleotides via its corresponding phosphoramidite derivative, allowing for automated solid-phase synthesis. [, , , , , ]

Q4: Can this compound be used to introduce modifications into oligonucleotides?

A4: Yes, the 2'-amino group of dU serves as a site for post-synthetic modifications. Researchers have successfully utilized this feature to introduce various functional groups, such as fluorescent tags like dansyl chloride [] and imidazole for potential RNA hydrolysis. [] This versatility makes dU a powerful tool for creating modified oligonucleotides with tailored properties.

Q5: How does the incorporation of this compound affect the stability of DNA duplexes?

A5: Studies have shown that substituting deoxythymidine with this compound in DNA oligonucleotides generally leads to a decrease in the melting temperature (Tm) of the resulting DNA duplexes. This suggests a destabilization effect on duplex formation when dU is present. []

Q6: How does the presence of a 2'-amino group impact the enzymatic incorporation of dUTP into RNA transcripts compared to its 2'-fluoro counterpart?

A6: Research indicates that T7 RNA polymerase incorporates this compound 5'-triphosphate (dUTP) more efficiently than 2'-fluoro-2'-deoxyuridine 5'-triphosphate. This suggests the 2'-amino group is more favored by the enzyme during RNA synthesis. Additionally, using dUTP results in the production of cleaner, full-length RNA transcripts compared to its 2'-fluoro analog. []

Q7: Can this compound be used to study DNA-protein interactions?

A7: Yes, this compound can be used to create DNA probes for studying interactions with proteins. For instance, incorporating dU allows for the attachment of affinity labels like β-diketone groups, which can covalently bind to proteins interacting with the DNA. [, ] This approach aids in identifying and characterizing DNA-binding proteins.

Q8: Are there examples of this compound being used to develop potential therapeutic molecules?

A8: Yes, research has explored using this compound to develop potential therapeutics. One example is the creation of 2'-aminopyrimidine RNA inhibitors targeting basic fibroblast growth factor (bFGF), a protein involved in angiogenesis. These modified RNA molecules, incorporating dU, showed high affinity for bFGF and significant resistance to serum nucleases. []

Q9: How is computational chemistry used in research related to this compound?

A9: Computational chemistry plays a crucial role in understanding the properties and behavior of dU-containing molecules. Molecular modeling studies are used to investigate how dU influences DNA duplex stability and to visualize potential interactions within DNA-drug complexes. []

Q10: Have structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A10: While specific SAR data for dU is limited in the provided research, modifications at the 2'-amino position are being explored. For example, attaching terpyridine ligands to the N2' atom of dU allows for reversible modulation of DNA duplex stability via transition metal complexation. [] This approach highlights the potential for modifying dU to fine-tune its interactions with DNA and other biomolecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.